N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide
Description
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of an anthracene core with two ketone groups at the 9 and 10 positions, and a benzamide moiety attached to the 2 position.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-6-2-3-7-15(13)22(26)23-14-10-11-18-19(12-14)21(25)17-9-5-4-8-16(17)20(18)24/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIUORFBXKPJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide typically involves the reaction of 9,10-anthraquinone with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex anthraquinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of dihydroxyanthracene derivatives.
Substitution: The benzamide moiety can undergo substitution reactions, where the methyl group can be replaced with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted benzamide derivatives with various functional groups
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex anthraquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its anticancer and antiviral activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. These interactions contribute to its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(R-thio)acetamides
- 2-(N-benzoylimino)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)thiazoles .
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for anticancer and antimicrobial drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
